N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide
Description
Historical Evolution of Benzothiazole-Based Propanamides in Medicinal Chemistry
Benzothiazoles have been a cornerstone of medicinal chemistry since their first synthesis in 1887 by A. W. Hofmann. Early applications focused on their utility as dye precursors and plant protectants, but the discovery of riluzole—a benzothiazole derivative approved for amyotrophic lateral sclerosis—catalyzed interest in their pharmacological potential. Propanamide-linked benzothiazoles emerged as a distinct subclass in the 2010s, with researchers exploiting the amide bond’s rigidity to enhance target selectivity. For instance, N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide demonstrated dual inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), pivotal enzymes in neurodegenerative disorders. These findings underscored the propanamide moiety’s ability to stabilize interactions with hydrophobic enzyme pockets while maintaining metabolic stability.
Research Significance of the Z-Configuration in N-Ylidenepropanamide Derivatives
The Z-configuration in N-ylidenepropanamide derivatives imposes distinct spatial constraints that influence molecular recognition. In the case of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide, the Z-geometry positions the methoxyethyl and nitro groups on the same side of the imine double bond, creating a planar conformation critical for π-π stacking with aromatic residues in enzyme active sites. Comparative studies of Z- and E-isomers of similar compounds revealed a 3–5-fold increase in MAO-B inhibition for Z-configured analogs, attributed to improved alignment with the enzyme’s substrate-binding cavity. This geometric preference is further validated by molecular docking simulations showing stronger hydrogen-bond interactions between the Z-isomer’s propanamide carbonyl and catalytic tyrosine residues.
Contemporary Research Landscape of Nitro-Substituted Benzothiazoles
Nitro groups at the 6-position of benzothiazole rings have garnered attention for their electron-withdrawing effects, which enhance electrophilic reactivity and facilitate interactions with nucleophilic biological targets. Recent studies highlight nitro-substituted benzothiazoles as potent anticancer agents, with methoxy and chloro substituents synergizing with the nitro group to improve cytotoxicity. For example, 6-nitro-2-(4-chlorophenyl)benzothiazole exhibited submicromolar IC~50~ values against colorectal adenocarcinoma cells by inducing DNA strand breaks via redox cycling. In antibacterial research, nitro groups augmented activity against Gram-positive pathogens by disrupting DNA gyrase ATPase activity, as seen in 6-nitro-2-(8-hydroxyquinolinyl)benzothiazole derivatives. These findings suggest that the nitro group in N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide may confer dual functionality as both a pharmacophore and a prodrug activation site.
Theoretical Frameworks in Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of benzothiazole derivatives rely on quantum mechanical calculations and molecular dynamics simulations to predict bioactivity. Key parameters include:
For the title compound, density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, indicating moderate reactivity suitable for sustained enzyme inhibition without nonspecific oxidation.
Research Challenges and Opportunities in 2,3-Dihydro-1,3-Benzothiazol Derivatives
The 2,3-dihydrobenzothiazol moiety introduces synthetic and pharmacological challenges. Partial saturation of the thiazole ring reduces aromaticity, diminishing π-stacking interactions but improving solubility. A 2023 study found that 2,3-dihydro derivatives of benzothiazole-propanamides exhibited 40% higher aqueous solubility than their fully aromatic counterparts, albeit with a 2-fold reduction in MAO-B inhibitory potency. Opportunities lie in leveraging this solubility for central nervous system (CNS) penetration, as demonstrated by N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide’s ability to cross the blood-brain barrier in murine models. Future directions include hybridizing dihydrobenzothiazoles with peptide vectors to enhance target-specific delivery.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-12(17)14-13-15(6-7-20-2)10-5-4-9(16(18)19)8-11(10)21-13/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFTWEVKOCDCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)[N+](=O)[O-])CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzothiazole core using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through an alkylation reaction using 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Formation of the Propanamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino group.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Alkyl or aryl halides, bases like potassium carbonate or sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.
Industry: Utilized in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide and related compounds:
Key Findings:
Electronic Effects: The nitro group in the target compound is a stronger electron-withdrawing group compared to the sulfamoyl (-SO₂NH₂) in or methoxy (-OCH₃) in .
Bioactivity: The sulfamoyl analog may exhibit enhanced solubility due to the polar -SO₂NH₂ group, which could improve bioavailability compared to the nitro derivative.
Synthetic Complexity : The target compound’s nitro group simplifies synthesis compared to the sulfamoyl or phenylpiperazine derivatives, which require additional steps (e.g., sulfonylation or coupling reactions).
Structural and Crystallographic Insights
While crystallographic data for the target compound are unavailable, analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () highlight the importance of hydrogen-bonding networks and N,O-bidentate directing groups in stabilizing molecular conformations . Software such as SHELX and ORTEP-3 () are critical for resolving such structures, though their application to benzothiazoles remains underexplored.
Biological Activity
N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. This compound includes several functional groups that contribute to its pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
The molecular formula of this compound is C19H19N3O4S2, with a molecular weight of 417.5 g/mol. The structure features a central benzothiazole ring, a nitro group, and a methoxyethyl substituent, which are pivotal for its biological activity.
Molecular Structure
- Benzothiazole Ring : A fused ring structure that is essential for biological interactions.
- Nitro Group : Known for its role in various biological activities, including antibacterial and anticancer effects.
- Methoxyethyl Group : Enhances solubility and bioavailability.
Antimicrobial Properties
Research indicates that benzothiazole derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains. For instance, it has been noted to inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Benzothiazole derivatives are also recognized for their anticancer properties. A study highlighted the selective cytotoxicity of related compounds against tumorigenic cell lines while sparing normal cells. The mechanism is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
Case Studies
- Antibacterial Efficacy : A study reported that compounds similar to N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene] exhibited minimal inhibitory concentrations (MIC) as low as 50 μg/mL against tested pathogens .
- Cytotoxicity in Cancer Cells : In another investigation, derivatives showed IC50 values ranging from 28 to 290 ng/mL against various cancer cell lines, indicating potent anticancer activity .
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Targeting specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(3-methyl-6-methylsulfonyl-benzothiazol-2-ylidene)benzamide | Structure | Antimicrobial, Anticancer |
| 6-thiocyanate-benzothiazole | Structure | Antibacterial (MIC = 50 μg/mL) |
| Benzothiazole derivatives | Structure | Cytotoxic (IC50 = 28 - 290 ng/mL) |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing N-[(2Z)-3-(2-methoxyethyl)-6-nitro-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide?
- Methodology : The compound can be synthesized via a multi-step protocol involving condensation of substituted benzothiazole precursors with propanamide derivatives under controlled conditions. Key steps include nitro-group introduction at the 6-position of the benzothiazole ring and Z-configuration stabilization using steric or electronic directing groups. NMR spectroscopy (e.g., H, C, and NOESY) is critical for verifying the Z-isomer configuration and monitoring reaction progress .
- Validation : Confirm purity via HPLC (>95%) and characterize intermediates using mass spectrometry (HRMS or ESI-MS) .
Q. How can researchers resolve spectral contradictions (e.g., unexpected NMR peaks) during characterization?
- Triangulation : Cross-validate data using complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NOESY for spatial proximity). For example, unexpected peaks in NMR may arise from tautomerism or residual solvents; use DO exchange or variable-temperature NMR to identify dynamic processes .
- Data Sources : Compare with structurally analogous compounds (e.g., benzothiazole derivatives in ) to identify common artifacts .
Q. What are the standard protocols for assessing the compound's stability under varying conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Monitor degradation products via LC-MS and correlate with functional group reactivity (e.g., nitro-group reduction or methoxyethyl hydrolysis) .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal structure inform supramolecular interactions for drug design?
- Graph Set Analysis : Use Etter’s graph theory (as implemented in Mercury or PLATON) to classify hydrogen-bond motifs (e.g., R(8) rings) and predict aggregation behavior. For example, the nitro and carbonyl groups may form intermolecular interactions that stabilize the crystal lattice .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries of nitrobenzothiazoles to identify recurring motifs .
Q. What strategies are recommended for refining ambiguous crystallographic data (e.g., twinning or disorder)?
- Software Tools : Use SHELXL for small-molecule refinement. For disorder, apply PART/SUMP constraints and validate via residual density maps. Twinned data (e.g., pseudo-merohedral cases) require HKLF 5 format in SHELXL and BASF parameter optimization .
- Case Study : demonstrates refinement of a related benzothiazole derivative with Z-configuration, highlighting the use of anisotropic displacement parameters for nitro-group modeling .
Q. How can researchers reconcile contradictory biological activity data across assays (e.g., in vitro vs. in vivo)?
- Methodological Rigor :
- Quantitative : Apply Bland-Altman analysis to assess assay agreement.
- Qualitative : Conduct member checking with domain experts to identify confounding factors (e.g., solubility differences or metabolite interference) .
Q. What computational approaches predict structure-activity relationships (SAR) for nitrobenzothiazole derivatives?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., bacterial nitroreductases). Validate predictions with mutagenesis data .
- QSAR Modeling : Train models on datasets from and , incorporating descriptors like Hammett constants for the nitro group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
